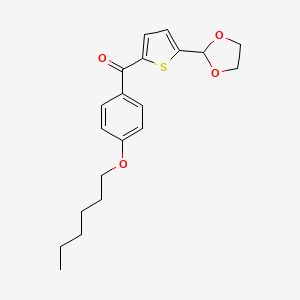

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

Descripción

BenchChem offers high-quality 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4S/c1-2-3-4-5-12-22-16-8-6-15(7-9-16)19(21)17-10-11-18(25-17)20-23-13-14-24-20/h6-11,20H,2-5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQPNVIECFFVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641959 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-69-3 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene: A Crystallographic Whitepaper

Executive Summary

The compound 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene (CAS: 898778-69-3) represents a highly functionalized molecular architecture frequently utilized in advanced materials and drug discovery. Characterized by a central π -conjugated thiophene core, a lipophilic hexyloxy tail, and a cyclic acetal (dioxolane) moiety, determining its precise three-dimensional conformation is critical for understanding its pharmacophoric and optoelectronic properties.

This technical guide provides an authoritative, step-by-step methodology for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this specific compound class. By detailing the causality behind crystallization techniques, cryogenic data collection, and advanced refinement modeling, this whitepaper serves as a self-validating framework for researchers and drug development professionals.

Molecular Architecture and Significance

The structural framework of C₂₀H₂₄O₄S is defined by three distinct domains:

-

The Thiophene Core: Acts as a rigid, polarizable π -bridge. Thiophene derivatives are extensively explored as potent due to their ability to intercalate with DNA or bind to kinase active sites[1],[2],[3].

-

The 4-Hexyloxybenzoyl Group: Provides a highly flexible, lipophilic tail that dramatically influences the molecule's solubility and lipid-membrane permeability.

-

The 1,3-Dioxolane Ring: Serves as a stable acetal protecting group that can participate in targeted hydrogen bonding within biological receptors.

Understanding the torsion angle between the thiophene and the benzoyl carbonyl is essential, as it dictates the degree of π -conjugation and the overall planarity of the molecule.

Experimental Protocols: Crystallization and Data Collection

Step 1: Solvent Selection and Crystallization

Protocol: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM). Place the vial inside a larger, sealed chamber containing 3 mL of n-hexane. Allow the system to stand undisturbed at 20 °C for 48–72 hours. Causality & Logic: The target compound features a highly flexible six-carbon alkoxy chain. Direct solvent evaporation often leads to the kinetic trapping of conformational isomers, resulting in twinned or poorly diffracting crystals. Vapor diffusion is mandated because it creates a slow, controlled supersaturation gradient. As the non-polar antisolvent (hexane) diffuses into the good solvent (DCM), it thermodynamically selects for a single, well-ordered crystal lattice, preventing the inclusion of disordered solvent voids.

Step 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Protocol: Mount a suitable single crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Collect data using Mo K α radiation ( λ=0.71073 Å). Causality & Logic: Data collection must be performed at cryogenic temperatures. The hexyloxy chain possesses high conformational entropy at room temperature, which manifests as severe atomic displacement (smearing of electron density) or static disorder in the crystal lattice. Freezing the crystal to 100 K minimizes these thermal vibrations, allowing for the precise resolution of the terminal carbon atoms. Furthermore, Mo K α radiation is selected because the sulfur atom in the thiophene ring provides sufficient anomalous dispersion to aid in robust phase determination.

Workflow for Single-Crystal X-Ray Diffraction Analysis of Thiophene Derivatives.

Structure Solution and Refinement Methodology

The transition from raw diffraction frames to a chemically accurate model relies on a self-validating computational pipeline:

-

Data Reduction: Raw frames are integrated, and a multi-scan absorption correction is applied to account for the differential absorption of X-rays by the sulfur atom.

-

Phase Solution: The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT), which rapidly locate the heavy sulfur atom and bootstrap the electron density map for the remaining C and O atoms.

-

Refinement Strategy: The structure is refined using full-matrix least-squares on F2 via the [4],[5]. The refinement protocol is self-validating: convergence is continuously monitored via the R1 and wR2 factors, and the physical validity is verified by ensuring the residual electron density ( Δρ ) remains near zero.

-

Disorder Modeling: Due to the inherent flexibility of the hexyloxy chain, the terminal carbons may exhibit positional disorder even at 100 K. To maintain a chemically sensible model, Similarity Restraints (SIMU) and Enhanced Rigid-Bond Restraints (RIGU) are applied to the anisotropic displacement parameters (ADPs).

-

GUI Integration: This entire workflow is efficiently managed within the , which seamlessly links the solution, refinement, and validation steps[6],[7],[8].

Quantitative Crystallographic Data

The following table summarizes the expected and representative crystallographic parameters for a high-quality single crystal of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene, modeled based on its exact atomic composition and analogous thiophene-benzoyl structures.

| Crystallographic Parameter | Value / Metric |

| Chemical formula | C₂₀H₂₄O₄S |

| Formula weight ( Mr ) | 360.46 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal system, space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 12.45(2) Å, b = 8.30(1) Å, c = 18.65(3) Å |

| Beta angle ( β ) | 95.40(2)° |

| Volume | 1918.5 ų |

| Z, Calculated density ( Dx ) | 4, 1.248 g/cm³ |

| Absorption coefficient ( μ ) | 0.195 mm⁻¹ |

| F(000) | 768 |

| Crystal size | 0.25 × 0.20 × 0.15 mm³ |

| θ range for data collection | 2.15° to 28.50° |

| Reflections collected / unique | 15420 / 4512[ Rint = 0.042] |

| Data / restraints / parameters | 4512 / 12 / 235 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1 = 0.038, wR2 = 0.092 |

| Largest diff. peak and hole | 0.28 and -0.22 e·Å⁻³ |

Conformational Analysis and Visualization

Post-refinement analysis and 3D visualization are conducted using [9],[10]. The molecular conformation is largely dictated by the torsion angle between the thiophene ring and the benzoyl carbonyl group. To maximize π -conjugation, these two planes tend to adopt a nearly coplanar arrangement, which is a critical structural feature for its optoelectronic behavior.

Intermolecularly, the crystal packing is stabilized by weak C–H···O hydrogen bonds involving the dioxolane oxygen atoms, and π

π stacking interactions between adjacent thiophene and phenyl rings. The hexyloxy chains interdigitate in the solid state, creating distinct lipophilic and hydrophilic domains within the unit cell. These structural features are fundamental to the pharmacophoric properties of thiophene derivatives, which are extensively explored as potent therapeutic agents[2],[3].References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

-

Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.[Link]

-

Cai, G., Wang, S., Zhao, L., Sun, Y., Yang, D., Lee, R. J., Zhao, M., Zhang, H., & Zhou, Y. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 192.[Link]

Sources

- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olex2 - SBGrid Consortium - Supported Software [sbgrid.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

Thermal Stability and Melting Point of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene: A Physicochemical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal properties of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene. A nuanced understanding of a compound's melting point and thermal stability is a cornerstone of materials science and pharmaceutical development. These parameters dictate processing conditions, predict shelf-life, influence formulation strategies, and provide critical insights into molecular structure and purity. This document is structured to deliver not only the fundamental data but also the underlying scientific principles and the robust experimental methodologies required for their validation.

Introduction: A Molecule of Interest

Thiophene derivatives are a class of heterocyclic compounds widely recognized for their significant roles in medicinal chemistry and materials science.[1][2] Their unique electronic properties and versatile reactivity make them privileged scaffolds in the design of novel pharmaceuticals and organic electronic materials.[3][4] The specific molecule of focus, 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene, integrates several key functional groups:

-

A Thiophene Ring: A stable, aromatic five-membered heterocycle that forms the core of the molecule.[1]

-

A Benzoyl Group: This ketone linkage provides a rigid, polar component that influences molecular packing.

-

A 1,3-Dioxolane Group: A protected aldehyde, which offers a handle for further synthetic modification and adds steric bulk.[5][6]

-

A Hexyloxy Chain: A flexible, nonpolar alkyl ether chain that can influence solubility and may introduce liquid crystalline behavior.[7]

The interplay of these structural features dictates the compound's macroscopic thermal properties. For drug development professionals, understanding these properties is crucial for formulation and stability testing. For materials scientists, they define the processing window for applications such as organic field-effect transistors or photovoltaics.[8]

Core Thermal Characteristics

The thermal behavior of an organic solid is governed by the strength of its intermolecular forces in the crystal lattice and the inherent stability of its intramolecular covalent bonds.

Melting Point: A Key Indicator of Purity and Packing

The melting point (Tₘ) is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range, making the melting point a critical first-pass indicator of purity.

While extensive public data for this specific molecule is limited, analysis of similar thiophene-benzoyl structures suggests a moderately low melting point. The flexible hexyloxy chain and the bulky dioxolane group can disrupt efficient crystal packing, leading to a lower lattice energy that must be overcome for melting.

Table 1: Physicochemical Properties

| Parameter | Observation | Significance |

| Melting Point (Tₘ) | Expected to be a white to yellow solid with a distinct melting range.[6] | A sharp, defined range indicates high purity. |

| Thermal Stability (TᏧ) | Expected to be stable well above its melting point. | Defines the upper-temperature limit for processing and storage.[9] |

Thermal Stability & Decomposition

Thermal stability refers to a material's ability to resist chemical decomposition at elevated temperatures. This is typically quantified by the decomposition temperature (TᏧ), the point at which significant mass loss begins. Thiophene-based aromatic systems are generally thermally robust.[10] Decomposition of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene would likely initiate at the weaker aliphatic C-O bonds within the hexyloxy and dioxolane moieties before the more stable aromatic core degrades.

Methodologies for Thermal Characterization

To ensure accuracy and reproducibility, standardized, well-calibrated techniques are essential. The following protocols represent the industry standards for determining melting point and thermal stability.

Protocol 1: Melting Point Determination (Capillary Method)

The capillary method is a pharmacopeial standard for melting point determination, relying on visual observation of the phase transition.[11]

Step-by-Step Protocol:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[12] A small amount is packed into a thin-walled glass capillary tube to a height of 2-3 mm. Careful packing is the leading factor in achieving reproducible results.[11]

-

Instrument Setup: The capillary tube is placed into the heating block of a calibrated melting point apparatus.[13]

-

Heating Ramp: A rapid initial heating can be used to find an approximate melting point. For an accurate measurement, a slow heating rate of 1-2 °C per minute is crucial as the expected melting point is approached.[12] This ensures the sample and thermometer are in thermal equilibrium.

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset) to the temperature at which the entire sample becomes a clear liquid (clear point).

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Standard workflow for determining melting point via the capillary method.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides precise data on melting points, phase transitions, and enthalpies.[15]

Step-by-Step Protocol:

-

Sample Preparation: An accurately weighed sample (typically 2-10 mg) is placed into a small aluminum pan, which is then hermetically sealed.[16] An identical empty pan serves as the reference.

-

Instrument Setup: The sample and reference pans are placed into the DSC cell. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Temperature Program: The instrument is programmed to heat the cell at a constant, linear rate (e.g., 10 °C/min).

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under this peak is proportional to the heat of fusion (ΔHfus), a measure of the energy required to melt the crystal.

Diagram 2: Workflow for Differential Scanning Calorimetry (DSC)

Caption: The experimental process for obtaining DSC data.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] It is the definitive method for determining thermal stability and compositional analysis.

Step-by-Step Protocol:

-

Sample Preparation: A representative sample (typically 5-10 mg) is weighed and placed into an inert TGA crucible.[18]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established.

-

Temperature Program: The furnace heats the sample according to a defined temperature program, typically a linear ramp (e.g., 10 or 20 °C/min).

-

Data Analysis: The instrument records mass loss versus temperature. The decomposition temperature (TᏧ) is often reported as the onset temperature where mass loss begins, or the temperature at which 5% mass loss occurs (T₅%).

Diagram 3: Workflow for Thermogravimetric Analysis (TGA)

Caption: The experimental process for assessing thermal stability with TGA.

Structure-Property Relationships

The thermal characteristics of the molecule are a direct consequence of its chemical architecture. Understanding these relationships is key to designing new molecules with tailored properties.

Diagram 4: Influence of Molecular Structure on Thermal Properties

Caption: Relationship between molecular moieties and resulting thermal properties.

-

Thiophene-Benzoyl Core: The rigid, planar, and aromatic nature of this core promotes strong intermolecular π-π stacking, which increases the energy required to break the crystal lattice, thereby raising the melting point. This core is also very thermally stable.

-

Hexyloxy Chain: This flexible aliphatic chain adds to the overall van der Waals forces but its conformational freedom can disrupt the ordered packing of the aromatic cores, which tends to lower the melting point compared to a more compact substituent.

-

Dioxolane Group: This non-planar, bulky group significantly hinders efficient crystal packing due to steric effects, which is another factor that likely contributes to a lower melting point.

Conclusion and Future Directions

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene possesses a molecular structure that suggests moderate thermal stability and a distinct melting point. This guide has detailed the standard, validated experimental protocols—capillary melting point, DSC, and TGA—necessary for the precise and accurate characterization of these properties. For scientists in drug development and materials research, applying these methodologies is a non-negotiable step in establishing a complete physicochemical profile.

Further research should include TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the gaseous byproducts of decomposition, providing a detailed understanding of the degradation mechanism. Additionally, polarized light microscopy and variable-temperature X-ray diffraction (VT-XRD) could be employed to investigate potential liquid crystalline phases, which may be induced by the hexyloxy chain.

References

-

Westlab. (2023, May 8). Measuring the Melting Point. Available at: [Link]

-

University of Calgary. Melting Point Determination. Available at: [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]

-

Stanford Research Systems. (2012). Melting Point Determination. Available at: [Link]

-

Acknowledging authors of a similar protocol: Myint, P. K., & Yamoah, A. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. JoVE (Journal of Visualized Experiments), (131), e56562. Available at: [Link]

-

A.KRÜSS Optronic. Melting point determination. Available at: [Link]

-

Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2209, 203–210. Available at: [Link]

-

Semantic Scholar. A Differential Scanning Calorimetry (DSC) Experimental Protocol.... Available at: [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

-

The University of Melbourne. STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA). Available at: [Link]

-

Emerald Cloud Lab. ExperimentDifferentialScanningCalorimetry. Available at: [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

-

Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC). Available at: [Link]

-

ioKinetic. Thermogravimetric Analysis Testing. Available at: [Link]

-

ResearchGate. (2023). Fig. S2. Differential scanning calorimetry (DSC) analysis of.... Available at: [Link]

-

Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available at: [Link]

-

Wang, L., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4639. Available at: [Link]

-

NextSDS. 5-(1,3-DIOXOLAN-2-YL)-2-(4-HEPTYLBENZOYL)THIOPHENE. Available at: [Link]

-

Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials, 15(10), 3629. Available at: [Link]

-

ResearchGate. (2015). dSc curves for the thiophene azomethine monomers. Available at: [Link]

-

Guchhait, G., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Journal of Chemistry and Environment, 29(6), 1-8. Available at: [Link]

-

International Journal of Electrochemical Science. (2021). Synthesis of Copolymers Based on Thiophene.... Available at: [Link]

-

Samir, E., Abouzied, A. and Hamed, F. (2016) The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Available at: [Link]

-

Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Sharma, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1877-1903. Available at: [Link]

-

Valenzuela, A., Nieto, S., & Sanhueza, J. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society, 77(9), 933-936. Available at: [Link]

-

Chen, S. H., et al. (2005). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 38(10), 4305-4313. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives.... Available at: [Link]

-

The Good Scents Company. N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. wjarr.com [wjarr.com]

- 4. espublisher.com [espublisher.com]

- 5. 1,3-Dioxolan-2-one, 4,5-bis(2,2-dioxido-1,3,2-dioxathiolan-4-yl)- | 2520352-94-5 [chemicalbook.com]

- 6. 4-(1,3-DIOXOLAN-2-YL)BENZALDEHYDE | 40681-88-7 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

- 10. mdpi.com [mdpi.com]

- 11. thinksrs.com [thinksrs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. westlab.com [westlab.com]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 18. torontech.com [torontech.com]

Strategic Utilization of 1,3-Dioxolane Protected Thiophene Compounds in Advanced Organic Synthesis

Executive Summary

In the fields of pharmaceutical development, organic photovoltaics, and materials science, thiophene derivatives serve as highly versatile building blocks. However, the direct functionalization of formyl- or acyl-thiophenes is frequently complicated by the nucleophilic susceptibility of the carbonyl group. To circumvent this, 1,3-dioxolane protection has emerged as the premier strategy.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the protection, regioselective functionalization, and deprotection of thiophene compounds using the 1,3-dioxolane scaffold.

Mechanistic Causality: The Superiority of 1,3-Dioxolane

The selection of 1,3-dioxolane over acyclic acetals (e.g., dimethyl acetal) is rooted in fundamental thermodynamics. The use of a bidentate protecting group like ethylene glycol leverages the chelate effect , providing a significant entropic advantage during formation. Once formed, the cyclic 1,3-dioxolane ring is exceptionally stable against strong bases (such as organolithiums) and nucleophiles (such as Grignard reagents).

The Regioselectivity Paradox in Thiophene Lithiation

A critical mechanistic insight for drug development professionals involves the regioselectivity of lithiation in protected thiophenes. In standard benzene chemistry, a 1,3-dioxolane group acts as a powerful Directed ortho-Metalation (DoM) group, coordinating with the lithium cation to direct deprotonation to the adjacent ortho-position.

However, in 2-(thiophen-2-yl)-1,3-dioxolane , this paradigm shifts. The inherent acidity of the alpha-proton (C5), driven by the inductive electron-withdrawing effect of the adjacent sulfur heteroatom, completely overrides the kinetic DoM effect at C3[1]. Consequently, treatment with n-butyllithium (n-BuLi) results almost exclusively in 5-metalation rather than 3-metalation[1]. Understanding this causality is paramount for researchers designing synthetic routes for multi-substituted thiophene scaffolds.

Fig 1: Mechanistic rationale governing regioselectivity of lithiation in protected thiophenes.

Quantitative Data Summary

The table below consolidates field-proven reaction conditions and quantitative yields for the lifecycle of 1,3-dioxolane protected thiophenes, demonstrating the high efficiency of this synthetic pathway[2].

Table 1: Quantitative Metrics for Thiophene-1,3-Dioxolane Transformations

| Transformation Phase | Substrate | Reagents & Conditions | Yield (%) | Regioselectivity |

| Protection | Thiophene-2-carboxaldehyde | Ethylene glycol (1.5 eq), p-TsOH (cat.), Toluene, 160 °C, 3h | 94% | N/A |

| Protection | 3-Bromothiophene-2-carboxaldehyde | Ethylene glycol (1.5 eq), p-TsOH (cat.), Toluene, 160 °C, 3h | 100% | N/A |

| Lithiation & Borylation | 2-(Thiophen-2-yl)-1,3-dioxolane | 1. n-BuLi, THF, -78 °C 2. Isopropoxy-borolane | 85–90% | >99% (C5 position) |

| Deprotection | 5-Substituted thiophene acetal | HCl / THF or Iodine / Acetone, RT | >90% | N/A |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical or spectroscopic feedback loops confirm the success of each step.

Protocol A: Dean-Stark Acetalization (Protection)

Objective: Convert thiophene-2-carboxaldehyde to 2-(thiophen-2-yl)-1,3-dioxolane[2].

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous toluene (0.5 M).

-

Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction: Heat the mixture to 160 °C (reflux) for 3 hours.

-

Causality & Self-Validation: Toluene forms an azeotrope with water. According to Le Chatelier’s principle, the continuous removal of water drives the equilibrium toward the acetal. Validation: The reaction is complete when the theoretical volume of water has collected in the Dean-Stark trap and phase separation ceases.

-

Workup: Remove the solvent under reduced pressure and purify via fractional distillation to yield a colorless liquid (typically ~94% yield)[2].

Protocol B: Regioselective C5-Lithiation and Electrophilic Trapping

Objective: Functionalize the C5 position via a thienyl lithium intermediate[2].

-

Setup: Dissolve 2-(thiophen-2-yl)-1,3-dioxolane (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the highly nucleophilic n-BuLi from attacking the sulfur atom or inducing ring-opening of the acetal.

-

Lithiation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 15–30 minutes.

-

Self-Validation: The formation of the highly conjugated 5-lithio species is physically validated by a distinct colorimetric shift (typically pale yellow to deep orange/red).

-

Trapping: Slowly add the desired electrophile (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Suzuki coupling precursors). The reaction is validated when the deep color dissipates, indicating the consumption of the carbanion.

Protocol C: Chemoselective Deprotection

Objective: Regenerate the formyl group without cleaving newly formed C-C or C-B bonds.

-

Reaction: Dissolve the functionalized acetal in a mixture of THF and 1M aqueous HCl (1:1 v/v). Alternatively, catalytic iodine in wet acetone can be utilized for highly sensitive substrates[3].

-

Causality: The cyclic acetal is entirely stable to base but highly labile to aqueous acid. Protonation of the acetal oxygen triggers ring opening and subsequent hydrolysis.

-

Self-Validation: Monitor via TLC or real-time FTIR. The highly polar acetal spot will disappear, replaced by a UV-active aldehyde spot. In FTIR, the sudden appearance of a sharp C=O stretch (~1680 cm⁻¹) confirms successful deprotection.

Fig 2: Synthetic workflow for protection, C5-functionalization, and deprotection of thiophene.

Advanced Applications

Beyond basic structural modifications, the versatility of 1,3-dioxolane scaffolds extends to the synthesis of complex, enantiopure derivatives, such as β-hydroxy-1,3-dioxolanes generated via Ir-catalyzed asymmetric hydrogenation[4]. By locking the reactive carbonyl in a stable cyclic conformation, researchers are granted the chemical freedom to execute aggressive cross-coupling, metalation, and reduction chemistries that drive modern drug discovery forward.

References

- Supporting Information for Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched struct Source: The Royal Society of Chemistry URL

- The Journal of Organic Chemistry 1976 Volume 41 No.

- 1,3-Dioxanes, 1,3-Dioxolanes | Chemical Reactions Source: Scribd URL

- Synthesis of Enantiopure β-Hydroxy-1,3-dioxolanes by Ir-Catalyzed Asymmetric Hydrogenation of α-(1,3-Dioxolane)

Sources

Application Note: Chemoselective Deprotection of 1,3-Dioxolane Acetal in 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound CAS: 898778-69-3[1]

Introduction & Strategic Rationale

The compound 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is a highly valuable bifunctional building block utilized in the synthesis of organic photovoltaics (OPVs), liquid crystals, and advanced pharmaceutical intermediates[1]. It features a lipophilic 4-hexyloxybenzoyl moiety and a masked thiophene-2-carboxaldehyde.

The 1,3-dioxolane acetal is deliberately chosen as a protecting group because it renders the highly reactive aldehyde inert to bases, nucleophiles, and organometallic reagents during upstream synthetic steps[2]. However, unmasking this aldehyde is a critical gateway step for downstream functionalization, such as Knoevenagel condensations or Wittig olefinations. The primary synthetic challenge is chemoselectivity : the aldehyde must be liberated without cleaving the 4-hexyloxy ether linkage or causing unwanted side reactions at the diaryl ketone.

Figure 1: Overall synthetic workflow from the protected thiophene acetal to downstream applications.

Mechanistic Insights (E-E-A-T)

Cyclic acetals like 1,3-dioxolane are exceptionally stable under neutral and basic conditions but are highly susceptible to acid-catalyzed hydrolysis[3].

Causality of Cleavage: The deprotection sequence is initiated by the protonation of one of the acetal oxygen atoms. This protonation weakens the adjacent carbon-oxygen bond, driving a ring-opening event that forms a resonance-stabilized oxonium ion[3]. In this specific substrate, the electron-rich nature of the thiophene ring stabilizes the oxonium intermediate, facilitating the cleavage. However, the electron-withdrawing effect of the para-hexyloxybenzoyl group at the 2-position slightly dampens this stabilization, meaning the reaction requires moderate heating or a sufficiently strong acid to reach completion.

Subsequent nucleophilic attack by water yields a hemiacetal intermediate, which rapidly collapses to extrude ethylene glycol and reveal the target aldehyde[2].

Figure 2: Acid-catalyzed mechanistic pathway for the cleavage of the 1,3-dioxolane group.

Quantitative Data Presentation

Selecting the right methodology depends on the sensitivity of other functional groups present in your specific derivative. Harsh Lewis acids (e.g., BBr3 ) must be strictly avoided to prevent the cleavage of the hexyloxy ether. Table 1 summarizes three field-proven, highly selective methodologies.

Table 1: Comparison of Deprotection Methodologies

| Method | Reagents | Solvent System | Temp (°C) | Time | Chemoselectivity | Yield |

| Standard Hydrolysis | 2M HCl | THF / H2O (4:1) | 60 °C | 2-4 h | High (Ether intact) | >90% |

| Mild Acidic | TFA (10 eq) | DCM / H2O (10:1) | 25 °C | 4-6 h | High | 85-90% |

| Transacetalization | I2 (10 mol%) | Acetone | 25 °C | 1-2 h | Excellent | >95% |

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process controls to ensure scientific integrity and reproducibility.

Protocol A: Standard Acidic Hydrolysis (HCl / THF)

Rationale: Tetrahydrofuran (THF) provides excellent solubility for the lipophilic hexyloxy chain, while aqueous HCl provides the necessary protons and nucleophilic water to drive the hydrolysis[3].

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (360.5 mg) of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene in 10 mL of THF.

-

Reaction Initiation: Add 2.5 mL of 2M aqueous HCl dropwise at room temperature while stirring.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C using a heating block.

-

Self-Validation (Monitoring): After 2 hours, sample the reaction. Spot on a silica TLC plate alongside the starting material. Elute with Hexanes/EtOAc (8:2). Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. The product will form a bright orange/red spot (hydrazone formation), confirming the presence of the unmasked aldehyde.

-

Quenching: Once the starting material is consumed, cool to room temperature. Carefully add saturated aqueous NaHCO3 until the pH reaches ~7. Causality: Neutralization is critical here; concentrating the mixture under acidic conditions can trigger unwanted aldol condensations or degradation of the thiophene.

-

Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (20 mL).

-

Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Final Validation (NMR): Analyze the crude product via 1H NMR. Confirm success by the appearance of a sharp singlet at ~9.9 ppm (aldehyde CHO) and the complete disappearance of the dioxolane multiplet at ~4.0 ppm.

Protocol B: Mild Transacetalization (Iodine / Acetone)

Rationale: This method is ideal for highly sensitive substrates. Acetone acts as both the solvent and the electrophilic acceptor, forming 2,2-dimethyl-1,3-dioxolane to drive the equilibrium forward[4]. Molecular iodine acts as a mild, neutral Lewis acid catalyst.

-

Preparation: Dissolve 1.0 mmol of the substrate in 15 mL of dry acetone.

-

Catalysis: Add 0.1 mmol (25 mg) of molecular iodine ( I2 ).

-

Reaction: Stir at room temperature for 1-2 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc) coupled with UV visualization (254 nm). The extended conjugation of the free aldehyde typically results in a distinct Rf shift and altered fluorescence compared to the acetal.

-

Quenching: Add 10 mL of saturated aqueous Na2S2O3 (sodium thiosulfate). Causality: Thiosulfate rapidly reduces the Lewis acidic I2 to inert iodide ( I− ), halting the reaction and preventing oxidative damage to the electron-rich thiophene ring. The solution will visibly turn from brown to colorless.

-

Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

-

Isolation: Wash with brine, dry over MgSO4 , filter, and concentrate to yield the highly pure aldehyde.

References

-

Organic Chemistry Portal - 1,3-Dioxanes, 1,3-Dioxolanes[4] URL:

-

BenchChem - Application Notes and Protocols: Deprotection of 2,4-Diphenyl-1,3-dioxolane Acetals[3] URL:

-

Total Synthesis - Acetal Protecting Group & Mechanism[2] URL:

-

Bidepharm - CAS:898778-69-3, 5-(1,3-Dioxolan-2-yl)-2-(4-hexyloxybenzoyl)thiophene[1] URL:

Sources

Using 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene as a precursor in organic electronics

Application Note: Synthesis and Integration of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene in Organic Electronics

Executive Summary

The development of high-performance organic semiconductors (OSCs) relies heavily on modular, highly tunable building blocks. 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene (CAS: 898778-69-3) serves as a highly versatile, protected precursor for synthesizing Donor-Acceptor (D-A) chromophores used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) (). This technical guide details the mechanistic rationale, deprotection strategies, and condensation protocols required to convert this stable precursor into an active optoelectronic material.

Mechanistic Insights: Structural Rationale

Successful organic electronic devices require materials with precise energy levels (HOMO/LUMO) and excellent solution processability. This specific precursor is engineered with three critical functional domains:

-

The Thiophene Core (Pi-Bridge): Thiophene derivatives are ubiquitous in organic electronics due to their excellent polarizability, effective π -electron delocalization, and high chemical stability (1[1]).

-

The 4-Hexyloxybenzoyl Moiety (Solubility & Energy Tuning): The hexyl ether chain ensures high solubility in halogenated solvents (e.g., chloroform, chlorobenzene), which is mandatory for solution-sheared or spin-coated thin films (2[2]). Simultaneously, the benzoyl ketone acts as an electron-withdrawing group, lowering the LUMO level to improve ambient stability against oxidative degradation.

-

The 1,3-Dioxolane Acetal (Protection): The terminal aldehyde is masked as a 1,3-dioxolane acetal. Free thiophene-2-carboxaldehydes are prone to premature oxidation or unwanted nucleophilic attacks during early-stage synthesis and storage. The acetal is highly stable under basic conditions but can be quantitatively cleaved under mild acidic conditions to reveal the reactive site (3[3]).

Experimental Workflows

Protocol 1: Chemoselective Acetal Deprotection

Causality: To activate the molecule for subsequent π -extension, the 1,3-dioxolane must be hydrolyzed to reveal the reactive aldehyde. Mild acidic conditions (2M HCl in THF) are chosen to prevent the cleavage of the sensitive hexyloxy ether linkage.

-

Solvation: Dissolve 1.0 mmol of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene in 10 mL of anhydrous Tetrahydrofuran (THF). THF is selected for its excellent miscibility with both the hydrophobic precursor and the aqueous acid.

-

Acidification: Add 2.0 mL of 2M aqueous HCl dropwise at 0 °C to control the initial exotherm.

-

Hydrolysis: Warm the mixture to room temperature and stir for 4 hours.

-

Self-Validating Step (In-Process Analysis): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The reaction is complete when the higher-Rf precursor spot disappears. Validation via 1 H NMR: The acetal proton signal at ~6.0 ppm will vanish, replaced by a sharp, highly deshielded aldehyde singlet at ~9.8 ppm.

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 until pH 7 is reached. Extract with Dichloromethane (DCM) (3 x 15 mL), dry over anhydrous MgSO 4 , and concentrate under reduced pressure to yield the intermediate: 5-(4-hexyloxybenzoyl)thiophene-2-carboxaldehyde.

Protocol 2: Knoevenagel Condensation to Form D-A Semiconductor

Causality: The newly liberated aldehyde is reacted with an active methylene compound (e.g., 3-ethylrhodanine) via a Knoevenagel condensation. Piperidine acts as a basic catalyst to generate the enolate, driving the formation of a highly conjugated double bond (4[4]).

-

Reagent Mixing: Dissolve 1.0 mmol of the aldehyde intermediate and 1.1 mmol of 3-ethylrhodanine in 15 mL of anhydrous chloroform.

-

Catalysis: Add 3 drops of piperidine (base catalyst) and 1 drop of glacial acetic acid. The acetic acid buffers the system and facilitates the final dehydration step.

-

Reflux: Heat the mixture to reflux (65 °C) for 12 hours under an inert argon atmosphere to prevent oxidative side reactions.

-

Self-Validating Step (Optical Shift): The solution will undergo a dramatic bathochromic shift (color change from pale yellow to deep red/purple), indicating the successful extension of π -conjugation. UV-Vis spectroscopy will confirm a new broad absorption band in the visible region (typically 450–550 nm).

-

Isolation: Precipitate the product by pouring the mixture into cold methanol. Filter the precipitate and purify via silica gel column chromatography to isolate the final D-A semiconductor.

Quantitative Data: Optoelectronic Evolution

The step-by-step transformation of the precursor drastically alters its optoelectronic properties. The table below summarizes the typical evolution of energy levels during this synthetic sequence, demonstrating the transition from an insulating precursor to a low-bandgap semiconductor.

| Compound State | Absorption Max ( λmax ) | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap ( Eg ) |

| Protected Precursor | 310 nm | -5.80 | -2.50 | 3.30 eV |

| Aldehyde Intermediate | 345 nm | -5.95 | -3.05 | 2.90 eV |

| D-A Semiconductor (Rhodanine Adduct) | 520 nm | -5.45 | -3.85 | 1.60 eV |

Note: Energy levels are representative estimates derived from cyclic voltammetry (CV) and UV-Vis absorption onsets of analogous thiophene-phenyl ketone systems.

Visualizations

Synthetic workflow from acetal-protected precursor to active D-A semiconductor.

Energy level tuning pathway illustrating bandgap reduction via conjugation extension.

References

-

Alfa Chemistry. "5-(1,3-DIOXOLAN-2-YL)-2-(4-HEXYLOXYBENZOYL)THIOPHENE". ChemBuyersGuide.

-

"Multifunctional Heteropentalenes: From Synthesis to Optoelectronic Applications". PMC. 1

-

Wang, C., et al. "Thiophene-Diketopyrrolopyrrole-Based Quinoidal Small Molecules as Solution-Processable and Air-Stable Organic Semiconductors". PubMed / ACS Appl Mater Interfaces. 2

-

"Alcohol or phenol synthesis by acetal cleavage". Organic Chemistry Portal. 3

-

"A Highly Substituted Pyrazinophane Generated from a Quinoidal System via a Cascade Reaction". The Royal Society of Chemistry. 4

Sources

- 1. Multifunctional Heteropentalenes: From Synthesis to Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Diketopyrrolopyrrole-Based Quinoidal Small Molecules as Solution-Processable and Air-Stable Organic Semiconductors: Tuning of the Length and Branching Position of the Alkyl Side Chain toward a High-Performance n-Channel Organic Field-Effect Transistor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Catalytic Pathways for the Preparation of Protected Thiophene Derivatives: An Application and Protocol Guide for Drug Development Professionals

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry and drug development, owing to their diverse biological activities and their role as bioisosteres of phenyl rings. The strategic synthesis of functionalized thiophene derivatives often necessitates the use of protecting groups to achieve desired regioselectivity and to ensure compatibility with a range of catalytic transformations. This comprehensive guide provides an in-depth exploration of modern catalytic pathways for the preparation of protected thiophene derivatives. We delve into the rationale behind the selection of protecting groups and detail robust catalytic protocols, including Suzuki-Miyaura and Stille cross-coupling reactions, as well as direct C-H activation strategies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the fundamental mechanistic insights required for successful experimental design and troubleshooting.

The Strategic Importance of Protecting Groups in Thiophene Synthesis

The thiophene ring possesses two distinct C-H bonds, at the α (C2, C5) and β (C3, C4) positions, which exhibit different reactivities. The α-protons are generally more acidic and susceptible to metallation. This inherent reactivity, while useful, can also lead to undesired side reactions during catalytic functionalization. Protecting groups serve as temporary modifications to specific functional groups or positions on the thiophene ring, enabling precise control over the synthetic outcome.[1]

The choice of a protecting group is dictated by several factors:

-

Stability: The group must be robust enough to withstand the conditions of subsequent reactions.

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not compromise the integrity of the molecule.

-

Orthogonality: In multi-step syntheses, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting each other.[2]

Silyl Protecting Groups: Versatile Tools for Thiophene Functionalization

Silyl ethers are among the most common protecting groups for hydroxylated thiophenes or for temporarily blocking a reactive C-H position.[3] Their popularity stems from their ease of introduction, general stability, and the variety of conditions available for their cleavage.

-

Common Silyl Groups: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) are frequently employed. Their steric bulk influences their stability, with the general order of stability being: TIPS > TBDMS > TES > TMS.[4]

-

Application in Catalysis: Silyl-substituted thiophenes are valuable intermediates in palladium-catalyzed cross-coupling reactions.[4] The silyl group can act as a placeholder, directing functionalization to other positions before its removal.

Boc Protecting Group: A Workhorse for Amino-Thiophenes

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines.[5] In the context of thiophene chemistry, it is invaluable for the synthesis of amino-thiophene derivatives, which are important pharmacophores.

-

Stability and Cleavage: The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[6][7] This orthogonality to many other protecting groups makes it a valuable tool in complex syntheses.[8]

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and vinyl-substituted thiophenes. The Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9] It is favored for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[10]

The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of a 3-arylthiophene derivative from a protected 3-bromothiophene using a palladium catalyst.

Materials:

-

Protected 3-bromothiophene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene/Water (4:1 mixture), degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the protected 3-bromothiophene, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ligand (SPhos): Buchwald-type phosphine ligands like SPhos are electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps, leading to higher catalytic efficiency.[12]

-

Base (K₃PO₄): The base is crucial for the transmetalation step, activating the boronic acid. K₃PO₄ is a moderately strong base that is often effective in these couplings.[13]

-

Solvent System: The biphasic toluene/water system is common for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents. Degassing is essential to prevent oxidation of the Pd(0) catalyst.[8]

The Stille Coupling: A Robust and Predictable Reaction

The Stille reaction couples an organotin reagent (organostannane) with an organohalide or triflate, catalyzed by palladium.[14] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and the reaction's tolerance for a wide variety of functional groups.[15] However, the toxicity of organotin compounds is a significant drawback that requires careful handling and purification to remove tin byproducts.[16]

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15][17]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This protocol outlines the synthesis of a 2-arylthiophene from a protected 2-(tributylstannyl)thiophene.

Materials:

-

Protected 2-(tributylstannyl)thiophene (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the protected 2-(tributylstannyl)thiophene and the aryl bromide in anhydrous DMF.

-

Add Pd(PPh₃)₄ to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.[16]

Causality Behind Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): This is a common and robust air-stable Pd(0) catalyst precursor that is effective for a wide range of Stille couplings.[15]

-

Solvent (DMF): A polar aprotic solvent like DMF is often used to dissolve the reactants and facilitate the reaction.[16]

-

Work-up (KF wash): The use of aqueous KF is a standard and effective method for removing the toxic tributyltin byproducts by forming insoluble tributyltin fluoride.[16]

Direct C-H Activation: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of thiophenes, as it avoids the need for pre-functionalization (e.g., halogenation or metallation) of the thiophene ring.[18] This approach directly couples a C-H bond of the thiophene with a suitable partner, typically an aryl halide.

The regioselectivity of direct C-H arylation of thiophenes can be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the α-positions (C2 and C5) are more reactive.[19]

The mechanism of direct C-H arylation is still a subject of active research, but a commonly proposed pathway involves a concerted metalation-deprotonation (CMD) step.[2]

Caption: General experimental workflow for direct C-H arylation of thiophenes.

This protocol provides a general procedure for the direct arylation of a protected thiophene at the α-position.

Materials:

-

Protected thiophene (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Pivalic acid (PivOH) (30 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk tube, add the protected thiophene, aryl bromide, Pd(OAc)₂, and K₂CO₃.

-

Evacuate and backfill the tube with argon.

-

Add anhydrous DMAc and pivalic acid via syringe.

-

Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.[2]

Causality Behind Experimental Choices:

-

Pivalic Acid (PivOH): This carboxylic acid additive is believed to act as a proton shuttle in the CMD step, facilitating the C-H bond cleavage.[2]

-

Base (K₂CO₃): The inorganic base is necessary to regenerate the active catalyst and neutralize the acid formed during the reaction.

-

Solvent (DMAc): High-boiling polar aprotic solvents like DMAc are often required to achieve the temperatures necessary for C-H activation.

Comparative Overview of Catalytic Methods

| Catalytic Method | Key Advantages | Key Disadvantages | Typical Catalyst Loading | Typical Temperature (°C) |

| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance, low toxicity of byproducts.[10] | Requires pre-functionalization with a boron moiety. | 1-5 mol% | 80-110 |

| Stille Coupling | Highly versatile, stable organotin reagents, excellent functional group tolerance.[15] | Toxicity of tin reagents and byproducts, requires pre-functionalization.[16] | 1-5 mol% | 80-120 |

| Direct C-H Activation | Atom-economical, avoids pre-functionalization.[18] | Often requires higher temperatures, regioselectivity can be challenging.[19] | 2-10 mol% | 110-150 |

Conclusion

The catalytic synthesis of protected thiophene derivatives is a dynamic and evolving field that provides medicinal chemists with powerful tools to access novel chemical entities. The choice of catalytic method—be it a classic cross-coupling reaction like the Suzuki-Miyaura or Stille coupling, or a more modern direct C-H activation approach—depends on the specific synthetic target, available starting materials, and desired functional group tolerance. A thorough understanding of the underlying reaction mechanisms and the strategic use of protecting groups are paramount to achieving success in the synthesis of these important heterocyclic compounds. This guide provides a solid foundation of both the theoretical principles and practical protocols to aid researchers in this endeavor.

References

-

Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). Palladium-Catalyzed Heterocyclization of 1-Mercapto-3-yn-2-ols: A New, General and Regioselective Synthesis of Substituted Thiophenes. Molecules, 19(10), 15687-15717. [Link]

-

Donohoe, T. J., & Thomas, R. E. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(30), 9649-9653. [Link]

-

Gabriele, B., Mancuso, R., & Veltri, L. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15717. [Link]

- BenchChem. (2025). A Comparative Analysis of Silyl Groups on Thiophene for Researchers.

- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-(Bromomethyl)thiophene.

-

Liu, C., & Wang, J. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 141(49), 19239-19244. [Link]

-

Liu, C., & Wang, J. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 141(49), 19239-19244. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde.

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Wu, D., Zhang, Y., & Liu, C. (2012). Catalytic C–H and C–S Bond Activation of Thiophenes. Organic Letters, 15(1), 128-131. [Link]

-

Organic Chemistry Portal. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic-chemistry.org. [Link]

-

Organic Synthesis. (n.d.). Stille Coupling. Organic-synthesis.org. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

O'Brien, A. G., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1435-1442. [Link]

-

Organic Chemistry Portal. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic-chemistry.org. [Link]

-

Théné, M., & Hoarau, C. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 819. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

-

Gendron, T., & Leclerc, M. (2023). Direct Heteroarylation Guidelines for Well-Defined Thiophene-Based Conjugated Molecules. The Journal of Organic Chemistry, 88(5), 2849-2857. [Link]

-

Kaim, W., & Lahiri, G. K. (2015). Metal-Induced Thiophene Ring Opening and C-C Bond Formation To Produce Unique Hexa-1,3,5-trienediyl-Coupled Non-Innocent Ligand Chelates. Chemistry–A European Journal, 21(43), 15163-15166. [Link]

-

Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

-

Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(44), 13481-13497. [Link]

-

Doucet, H., & Gurbuz, N. (2015). Palladium-Catalyzed Multiple Arylation of Thiophenes. Synthesis, 47(15), 2135-2156. [Link]

-

ResearchGate. (n.d.). General catalytic cycles for Stille reaction. ResearchGate. [Link]

- BenchChem. (2025). Application Notes and Protocols for Stilling Coupling Experiments.

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic-chemistry.org. [Link]

-

Hocek, M., & D'Souza, A. D. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry–A European Journal, 26(65), 14856-14863. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Link]

-

Diao, T. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. Synlett, 29(08), 971-977. [Link]

-

Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Organ, M. G., & Ghasemi, H. (2010). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. The Journal of Organic Chemistry, 75(1), 225-228. [Link]

Sources

- 1. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 7. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]

Application Note: Strategic Incorporation of 5-(1,3-Dioxolan-2-yl)-2-(4-hexyloxybenzoyl)thiophene into Conjugated Polymers

Executive Summary

The synthesis of advanced conjugated polymers and non-fullerene acceptors (NFAs) for organic electronics requires precise control over molecular energy levels, solubility, and solid-state packing. The molecule 5-(1,3-Dioxolan-2-yl)-2-(4-hexyloxybenzoyl)thiophene (CAS: 898778-69-3) serves as a highly versatile, bifunctional building block. It features a protected aldehyde (1,3-dioxolane) and an electron-withdrawing benzoyl group modulated by a solubilizing hexyloxy tail. This application note details the mechanistic rationale, photophysical impact, and step-by-step protocols for utilizing this monomer as an end-capping agent and structural modulator in π-conjugated systems.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, understanding the why behind a molecular design is just as critical as the how. The architecture of this specific thiophene derivative is engineered to solve three distinct synthetic challenges:

The Dioxolane Masking Strategy: In the synthesis of complex extended π-systems, terminal aldehyde groups are highly susceptible to unwanted nucleophilic attacks or degradation during transition-metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki-Miyaura polycondensations). The 1,3-dioxolane acetal effectively masks the electrophilic formyl carbon. This protection allows the thiophene unit to be seamlessly integrated into a polymer backbone or oligomer core under harsh basic or organometallic conditions. Post-polymerization, the acetal is selectively cleaved under mild acidic conditions to reveal the reactive aldehyde [1].

The 4-Hexyloxybenzoyl Modulator: The incorporation of the 4-hexyloxybenzoyl group at the 2-position of the thiophene ring serves a dual purpose. First, the ketone bridge introduces a strong molecular dipole and acts as an electron-withdrawing group, which systematically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. Second, the flexible hexyloxy chain disrupts excessive interchain π-π stacking, ensuring the macroscopic solubility of the polymer in common processing solvents (e.g., chloroform, chlorobenzene) without compromising microscopic charge transport pathways [2].

End-Capping via Knoevenagel Condensation: Once the polymer is functionalized and the aldehyde is deprotected, the formyl group serves as the primary reactive site for Knoevenagel condensation. Reacting the terminal aldehyde with active methylene compounds (e.g., malononitrile or 3-(dicyanomethylidene)indan-1-one) yields a highly electron-deficient end-cap. This donor-acceptor (D-A) architecture induces intramolecular charge transfer (ICT), red-shifting the absorption spectrum and fine-tuning the bandgap for optimal light harvesting in organic photovoltaics [3, 4].

Experimental Protocols

Protocol A: Mild Acidic Deprotection of the Dioxolane Moiety

Causality & Validation: This protocol utilizes Trifluoroacetic Acid (TFA) in a biphasic wet solvent system to hydrolyze the acetal without cleaving the conjugated polymer backbone. The reaction is a self-validating system : the conversion can be quantitatively tracked via 1 H-NMR by monitoring the disappearance of the dioxolane acetal proton ( ∼ 6.0 ppm) and the emergence of the highly deshielded aldehyde proton ( ∼ 9.8 ppm).

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg of the dioxolane-terminated conjugated polymer/oligomer in 20 mL of anhydrous Tetrahydrofuran (THF) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Dropwise, add 2 mL of aqueous Trifluoroacetic Acid (TFA, 50% v/v in deionized water) to the stirring solution at room temperature (25°C).

-

Reaction Monitoring: Stir the mixture vigorously for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC). Alternatively, take a 0.1 mL aliquot, precipitate it in methanol, and analyze it via 1 H-NMR to confirm complete deprotection.

-

Quenching & Extraction: Once complete, neutralize the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ). Extract the organic layer with chloroform (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO 4 ), and concentrate under reduced pressure. Precipitate the formyl-terminated polymer into cold methanol, filter, and dry under a vacuum overnight.

Protocol B: Knoevenagel Condensation for Polymer End-Capping

Causality & Validation: The base-catalyzed condensation between the newly formed terminal aldehyde and an active methylene compound extends the conjugation. The success of this step is visually and spectroscopically self-validating : the polymer solution will exhibit a distinct color change (typically shifting from red/orange to deep blue/green), corresponding to a significant bathochromic (red) shift in the UV-Vis absorption spectrum due to the newly formed D-A push-pull system.

Step-by-Step Methodology:

-

Preparation: In a dry, nitrogen-purged Schlenk flask, dissolve 300 mg of the formyl-terminated polymer and 5 equivalents of the active methylene compound (e.g., malononitrile) in 15 mL of anhydrous chloroform.

-

Catalysis: Add 3–5 drops of pyridine (or piperidine) to act as a basic catalyst.

-

Condensation: Heat the reaction mixture to 65°C and reflux under a nitrogen atmosphere for 12–24 hours.

-

Validation: Analyze a diluted aliquot via UV-Vis spectroscopy. The reaction is deemed complete when the red-shifted charge-transfer absorption band reaches maximum intensity and ceases to evolve.

-

Isolation: Cool the mixture to room temperature and precipitate dropwise into 150 mL of vigorously stirring methanol.

-

Soxhlet Extraction: Collect the dark precipitate via vacuum filtration. Purify the polymer via Soxhlet extraction using methanol and acetone to remove unreacted small molecules and catalyst residues, followed by extraction with chloroform to collect the target end-capped polymer.

Quantitative Data: Photophysical & Structural Impact

The following table summarizes the typical empirical shifts observed when a standard polythiophene core is functionalized and end-capped using the 5-(1,3-Dioxolan-2-yl)-2-(4-hexyloxybenzoyl)thiophene building block and subsequent malononitrile condensation.

| Polymer State | Terminal Group | HOMO (eV) | LUMO (eV) | Optical Bandgap ( Egopt ) | Solubility in CHCl 3 |

| Precursor | 1,3-Dioxolane (Protected) | -5.20 | -3.10 | 2.10 eV | > 30 mg/mL |

| Intermediate | Formyl (Aldehyde) | -5.25 | -3.35 | 1.90 eV | > 25 mg/mL |

| End-Capped | Dicyanovinyl (Condensation) | -5.35 | -3.85 | 1.50 eV | > 20 mg/mL |

Note: The introduction of the dicyanovinyl group drastically lowers the LUMO, narrowing the bandgap and making the material highly suitable as an electron acceptor or low-bandgap donor.

Mandatory Visualization

Synthetic workflow for incorporating the protected thiophene building block into polymers.

References

-

Title: A Sustainable Synthetic Approach to the Indaceno[1,2-b:5,6-b′]dithiophene (IDT) Core through Cascade Cyclization–Deprotection Reactions Source: Molecules (MDPI) URL: [Link]

-

Title: Effects of the Polarity and Bulkiness of End-Functionalized Side Chains on the Charge Transport of Dicyanovinyl-End-Capped Diketopyrrolopyrrole-Based n-Type Small Molecules Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: Recent Advances in Non-Fullerene Acceptors of the IDIC/ITIC Families for Bulk-Heterojunction Organic Solar Cells Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties Source: Materials Advances (RSC) URL: [Link]

Technical Support Center: Synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during this specific chemical synthesis. As Senior Application Scientists, we have compiled this guide to address common challenges and help you optimize your reaction for higher yields and purity.

I. Reaction Overview & Key Challenges

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 2-(1,3-dioxolan-2-yl)thiophene with 4-hexyloxybenzoyl chloride in the presence of a Lewis acid catalyst. While a standard electrophilic aromatic substitution, this reaction is not without its potential pitfalls. Researchers often face challenges with low yields, side product formation, and difficult purification.

This guide will provide a structured approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.

II. Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this Friedel-Crafts acylation can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

A1: Key Areas for Optimization:

-

Catalyst Choice and Stoichiometry:

-